1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione
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Overview
Description
1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a phenyloxirane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione typically involves the reaction of 1,3-dimethyluracil with an epoxide derivative of styrene. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Similar structure but with a fused pyrano ring.
1,5-Dimethyl-6-(2-methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)pyrimidine-2,4-dione: Contains different substituents on the pyrimidine ring
Uniqueness
1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione is unique due to the presence of the phenyloxirane moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
182484-98-6 |
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Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
1,3-dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H16N2O3/c1-16-12(8-13(18)17(2)14(16)19)9-15(10-20-15)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3 |
InChI Key |
RAYTWDPYNPTHLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CC2(CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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